
5-Ethyl-2-hydroxypyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is an organic compound that belongs to the class of hydroxypyridine carboxylic acids. This compound is characterized by the presence of an ethyl group at the 5th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position on the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-hydroxypyridine-4-carboxylic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, allowing the nucleophilic attack on the ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-ethyl-2-pyridone-4-carboxylic acid.
Reduction: Formation of 5-ethyl-2-hydroxypyridine-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Ethyl-2-hydroxypyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine-4-carboxylic acid: Lacks the ethyl group at the 5th position.
5-Methyl-2-hydroxypyridine-4-carboxylic acid: Contains a methyl group instead of an ethyl group at the 5th position.
5-Propyl-2-hydroxypyridine-4-carboxylic acid: Contains a propyl group instead of an ethyl group at the 5th position.
Uniqueness
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological macromolecules, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-ethyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-4-9-7(10)3-6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GKDKAJZHEZOZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=O)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


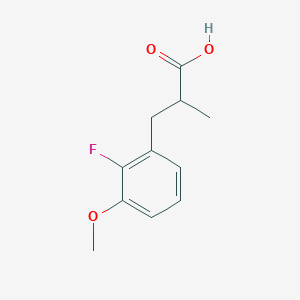
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
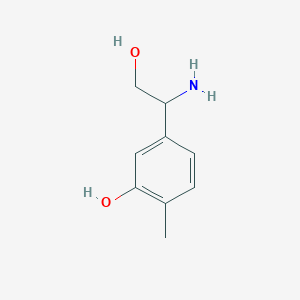
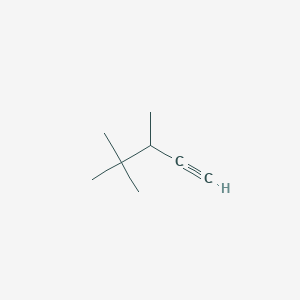
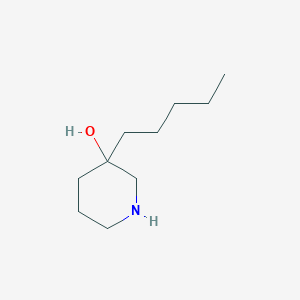
![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
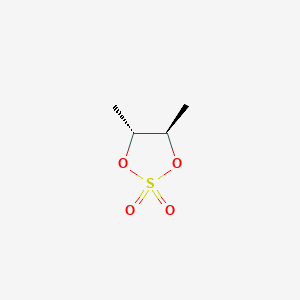
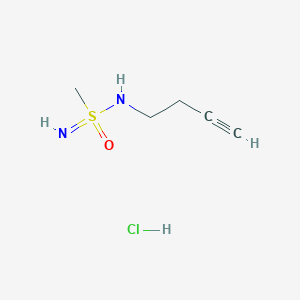
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)



